molecular formula C9H7ClO B12426675 (E)-Cinnamoyl chloride-d7

(E)-Cinnamoyl chloride-d7

Cat. No.: B12426675
M. Wt: 173.65 g/mol
InChI Key: WOGITNXCNOTRLK-UJMUNGNDSA-N
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Description

(E)-Cinnamoyl chloride-d7 is a deuterated derivative of cinnamoyl chloride, where seven hydrogen atoms are replaced with deuterium. This compound is often used in research due to its unique isotopic labeling, which allows for detailed studies in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Cinnamoyl chloride-d7 typically involves the deuteration of cinnamoyl chloride. This can be achieved through the reaction of cinnamic acid with thionyl chloride in the presence of deuterium oxide (D2O). The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistent quality of the final product. The reaction is carefully monitored to maintain the desired isotopic purity.

Chemical Reactions Analysis

Types of Reactions

(E)-Cinnamoyl chloride-d7 undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted cinnamoyl derivatives.

    Addition Reactions: It can participate in addition reactions with compounds containing double or triple bonds.

    Oxidation and Reduction: Although less common, it can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

    Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.

    Catalysts: Lewis acids or bases can be used to facilitate the reactions.

    Solvents: Organic solvents like dichloromethane or tetrahydrofuran are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine can produce a cinnamamide derivative.

Scientific Research Applications

(E)-Cinnamoyl chloride-d7 has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Employed in labeling studies to track metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-Cinnamoyl chloride-d7 involves its ability to act as an electrophile in chemical reactions. It can form covalent bonds with nucleophiles, leading to the formation of new compounds. The deuterium atoms provide stability and allow for detailed tracking in experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Cinnamoyl chloride: The non-deuterated version, commonly used in organic synthesis.

    Benzoyl chloride: Another acyl chloride with similar reactivity but different applications.

    Acetyl chloride: A simpler acyl chloride used in various chemical reactions.

Uniqueness

(E)-Cinnamoyl chloride-d7 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in research applications. This makes it particularly valuable in studies requiring detailed analysis of reaction mechanisms and pathways.

Properties

Molecular Formula

C9H7ClO

Molecular Weight

173.65 g/mol

IUPAC Name

(E)-2,3-dideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enoyl chloride

InChI

InChI=1S/C9H7ClO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+/i1D,2D,3D,4D,5D,6D,7D

InChI Key

WOGITNXCNOTRLK-UJMUNGNDSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(\[2H])/C(=O)Cl)/[2H])[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)Cl

Origin of Product

United States

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